O-(methoxymethyl)hydroxylamine
Description
Properties
CAS No. |
72674-70-5 |
|---|---|
Molecular Formula |
C2H7NO2 |
Molecular Weight |
77.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformation Pathways of O Methoxymethyl Hydroxylamine
Nucleophilic Characteristics of the Hydroxylamine (B1172632) Moiety
The synthetic utility of O-(methoxymethyl)hydroxylamine is largely centered around the nucleophilic nature of the nitrogen atom in its hydroxylamine functional group. This nucleophilicity drives its reactions with a variety of electrophilic species, most notably carbonyl compounds and other electrophilic centers.
A cornerstone of the reactivity of this compound is its condensation reaction with aldehydes and ketones to form O-methoxymethyl oximes. osti.govwikipedia.org This reaction is a reliable method for the protection of carbonyl groups, as the resulting oxime ethers are generally stable under various reaction conditions but can be cleaved to regenerate the carbonyl functionality when desired. smolecule.com The formation of an oxime involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. khanacademy.orgchemtube3d.comscribd.com
The general mechanism for oxime formation is analogous to that of imine formation and is often catalyzed by acid. researchgate.net The reaction proceeds through a tetrahedral intermediate, and the rate-determining step can be either the initial nucleophilic addition or the subsequent dehydration, depending on the reaction pH.
The reaction of this compound with aldehydes and ketones is broad in scope, encompassing a wide range of aliphatic and aromatic carbonyl compounds. This versatility makes it a valuable tool in multistep organic synthesis for the temporary masking of a carbonyl group. smolecule.com
However, the formation of oximes is not without its limitations. One significant consideration is the potential for the formation of stereoisomers. If the substituents on the carbonyl carbon are different, the resulting oxime can exist as a mixture of (E) and (Z) isomers. wikipedia.orgnih.gov The ratio of these isomers is dependent on the specific reaction conditions and the steric and electronic properties of the substituents on both the carbonyl compound and the hydroxylamine. nih.gov In some cases, these isomers may be separable by chromatographic techniques, but their formation can complicate product purification and characterization. nih.gov
Furthermore, highly sterically hindered ketones may react sluggishly or not at all with this compound due to non-bonded interactions that disfavor the approach of the nucleophile to the carbonyl carbon. mdpi.com The reactivity can also be influenced by the electronic nature of the carbonyl compound; electron-deficient carbonyls are generally more reactive towards nucleophilic attack.
| Carbonyl Compound | Product | Key Considerations |
|---|---|---|
| Un-hindered Aldehyde | (E/Z)-O-Methoxymethyl Aldoxime | Generally rapid reaction; potential for E/Z isomer formation. |
| Un-hindered Ketone | (E/Z)-O-Methoxymethyl Ketoxime | Generally slower than with aldehydes; potential for E/Z isomer formation if the ketone is unsymmetrical. |
| Sterically Hindered Ketone | Low to no reaction | Steric hindrance around the carbonyl group can prevent the nucleophilic attack of this compound. |
| Electron-deficient Carbonyl | O-Methoxymethyl Oxime | Enhanced reactivity due to the increased electrophilicity of the carbonyl carbon. |
The kinetics of oxime formation are significantly influenced by both the electronic and steric properties of the reacting carbonyl compound and the hydroxylamine derivative. In the case of this compound, the presence of the methoxymethyl group on the oxygen atom can modulate its reactivity compared to unsubstituted hydroxylamine.
From an electronic standpoint, the oxygen atom in the O-methoxymethyl group is electronegative and can exert an electron-withdrawing inductive effect. This effect can decrease the electron density on the adjacent nitrogen atom, thereby reducing its nucleophilicity and potentially slowing down the rate of oxime formation compared to hydroxylamine. researchgate.net
Steric factors also play a crucial role. While the methoxymethyl group is not exceptionally bulky, it can still introduce a degree of steric hindrance that may affect the rate of reaction, particularly with sterically demanding ketones. The general trend in reactivity for carbonyl compounds is that aldehydes are more reactive than ketones towards nucleophilic attack. This is due to both steric and electronic factors: aldehydes are less sterically hindered at the carbonyl carbon and the presence of only one alkyl group (which is electron-donating) makes the carbonyl carbon more electrophilic compared to ketones, which have two electron-donating alkyl groups. khanacademy.org
Beyond its reaction with carbonyls, the hydroxylamine moiety of this compound can also participate in nucleophilic substitution reactions with other electrophilic centers. The nitrogen atom, with its lone pair of electrons, can act as a potent nucleophile. For instance, hydroxylamines can react with alkyl halides or other substrates with good leaving groups in SN2-type reactions.
It has been observed that the oxygen atom of hydroxylamines can also act as a nucleophile, particularly in transition-metal-catalyzed allylic substitutions, especially when the nitrogen atom bears an electron-withdrawing substituent. organic-chemistry.org
Oxime Formation Reactions with Aldehydes and Ketones
Reductive Transformations Catalyzed by this compound
While hydroxylamine and its derivatives are known to act as reducing agents in certain contexts, for example in the reduction of nitric oxide, the role of this compound as a catalyst for reductive transformations is not a well-documented area of its chemistry. osti.gov The more common transformation involving this class of compounds is the reduction of the corresponding oximes to yield hydroxylamines or amines, which is a synthetically valuable reaction. nih.govresearchgate.netepfl.chnih.govconsensus.appresearchgate.net There is currently a lack of substantial research in the scientific literature demonstrating the catalytic activity of this compound in the reduction of other functional groups.
Oxidative Pathways and Radical Intermediate Generation
The oxidation of hydroxylamines can lead to the formation of radical intermediates and ultimately to various oxidized products. In the case of alkylated hydroxylamines, reactions with species like nitric oxide have been shown to proceed through the abstraction of a hydrogen atom bound to the nitrogen, which is indicative of a radical pathway. osti.gov This initial hydrogen abstraction would generate a nitrogen-centered radical intermediate.
The subsequent fate of such radical intermediates can vary depending on the reaction conditions and the presence of other reactive species. These intermediates can potentially participate in further radical chain reactions or be oxidized to form stable products. The presence of the methoxymethyl group in this compound could influence the stability and reactivity of any radical intermediates formed.
N-O Bond Cleavage Reactions of O-Substituted Hydroxylamines
The nitrogen-oxygen (N-O) single bond is an inherently weak linkage, with an average bond energy of approximately 57 kcal/mol, which is significantly lower than that of C-C, C-H, and C-heteroatom bonds. mdpi.com This characteristic makes O-substituted hydroxylamines, including this compound, valuable precursors in organic synthesis, as the N-O bond can be readily cleaved under various conditions to generate reactive intermediates. mdpi.comdoaj.org The cleavage of this bond is a key thermodynamic driving force in numerous chemical transformations, enabling the construction of complex nitrogen-containing molecules. nih.govunc.edu Reactions involving N-O bond cleavage can be initiated by transition-metal catalysts, radicals, or light, leading to the formation of new C-N, C-O, or C-C bonds. mdpi.com
Chemoselectivity in N-O bond cleavage is crucial for modern synthetic chemistry, allowing for the targeted transformation of one functional group in the presence of others. Various methodologies have been developed to achieve this, primarily centered around transition-metal catalysis and specific reductive or rearrangement conditions.
Transition-metal catalysis is a powerful tool for cleaving N-O bonds with high selectivity. doaj.org Different metals can promote unique reaction pathways. For instance, iron-catalyzed reactions have been developed for the selective N-O bond cleavage in N-vinyl-α,β-unsaturated ketonitrones to produce tetrasubstituted pyridines. rsc.org Similarly, low-valent iron complexes can catalyze the reductive cleavage of N-O bonds in oxazines under mild, salt-free conditions. rsc.org Copper catalysts have also been employed to facilitate cyclization reactions that proceed via N-O bond cleavage, forming structurally interesting spiropyrroline skeletons. mdpi.com
Reductive cleavage offers another route to selectively break the N-O bond. These methods often employ reducing agents to generate amines or other reduced nitrogen species. While some powerful reducing agents like SmI2 have been found to be ineffective for cleaving certain N-O bonds in complex structures, other tailored systems have been successful. nih.gov The choice of catalyst and reaction conditions allows for precise control over the reaction outcome, enabling the synthesis of diverse N-heterocycles and other nitrogenous compounds. mdpi.comdoaj.org
| Methodology | Catalyst/Reagent | Substrate Class | Product Type |
| Catalytic Cyclization | Iron(III) salts (e.g., FeCl₃) | N-vinyl-α,β-unsaturated nitrones | Tetrasubstituted pyridines rsc.org |
| Catalytic Reductive Cleavage | Low-valent Fe-complex (e.g., TBA[Fe]) | Oxazines | 1,4-amino alcohols rsc.org |
| Catalytic Spiroannulation | Chiral Rh(III) complexes | O-pivaloyl oximes | Spiro-isoxazolines nih.gov |
| Radical-Mediated Cyclization | Photocatalyst (e.g., Ir-based) / PPh₃ | Cyclobutanone oximes | Cyano compounds nih.gov |
| Base-Mediated Rearrangement | K₂CO₃ | γ-δ-alkynyl oximes | Pyridinols nih.gov |
"Caged" compounds are molecules that are rendered biologically or chemically inactive by covalent attachment to a photoprotecting group (PPG), also known as a photocage. csic.es Upon illumination with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in a spatiotemporally controlled manner. csic.es This strategy can be applied to hydroxylamine derivatives to control the release of reactive nitrogen species.
The mechanism of photodecomposition typically involves the absorption of a photon by the chromophore of the photocage, leading to an excited state. This excited state then undergoes a chemical transformation, such as a bond cleavage or rearrangement, which ultimately results in the release of the "caged" molecule. csic.es For hydroxylamine derivatives, this process is designed to trigger the cleavage of the N-O bond or a bond connecting the hydroxylamine moiety to the photocage.
A common strategy involves using coumarin-based photocages. For example, photoactive N-hydroxysulfonamides caged with a (6-bromo-7-hydroxycoumarin-4-yl)methyl (BHC) chromophore have been synthesized to generate nitroxyl (HNO) upon irradiation. mdpi.com The photodecomposition is believed to proceed from the singlet excited state, leading to heterolytic C-O bond cleavage and formation of a carbocation intermediate and the N-hydroxysulfonamide anion. The subsequent decomposition of the N-hydroxysulfonamide releases HNO. mdpi.com The efficiency of this release is measured by the photoproduct quantum yield (Φu), which quantifies the number of molecules of product formed per photon absorbed.
| Caged Compound | Photocage | Irradiation Wavelength | Quantum Yield (Φu) | Major Photoproducts |
| Caged trifluoromethanesulfonamide (8a) | (6-bromo-7-hydroxycoumarin-4-yl)methyl | 350 nm | 0.038 mdpi.com | BHC-CHO, BHCM-OH, (E)-BHC-oxime mdpi.com |
| Caged methanesulfonamide (8b) | (6-bromo-7-hydroxycoumarin-4-yl)methyl | 350 nm | 0.079 mdpi.com | CH₃SO₂NH₂, CH₃SO₂NHOH, CH₃SO₂⁻ mdpi.com |
Studies have shown that the presence of triplet quenchers like oxygen does not significantly affect the photodecomposition pathway of these coumarin-caged systems, supporting the mechanism involving a singlet excited state. mdpi.com
Role as a Synthon for Amine and Hydroxylamine Fragment Introduction
In the context of retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material for a desired molecular target. O-substituted hydroxylamines, such as this compound, are versatile synthons for introducing amine (–NH₂) and hydroxylamine (–NHOH) functionalities into organic molecules. nih.gov
These reagents are particularly valuable in the paradigm of "electrophilic amination," a process that reverses the normal polarity (umpolung) of the nitrogen atom. nih.gov Typically, the nitrogen in an amine is nucleophilic. However, in an O-substituted hydroxylamine, the oxygen atom's electron-withdrawing effect, combined with a suitable activating group on the oxygen or nitrogen, renders the nitrogen atom electrophilic. This allows it to react with nucleophiles like organolithium or Grignard reagents. nih.gov
Methoxyamine (O-methylhydroxylamine), a close analog of this compound, is used as a synthon for the NH₂⁺ cation. wikipedia.org It can be deprotonated and then reacted with organolithium compounds. A subsequent hydrolysis step yields a primary amine, effectively transferring the –NH₂ group to the organometallic reagent. wikipedia.org
The general scheme for this transformation is:
H₂NO–R + R'Li → R'NHLi + LiO–R
R'NHLi + H₂O → R'NH₂ + LiOH
This approach, driven by the cleavage of the weak N-O bond in favor of forming stronger C-N and O-H bonds, has been successfully applied in a wide range of synthetic contexts, including organometallic couplings and the synthesis of complex natural products. nih.govunc.edu The use of O-acyl hydroxylamines as versatile reagents for delivering R₂N⁺ synthons to various organometallic intermediates has become widespread. nih.gov
Mechanistic Investigations and Reaction Dynamics
Spectroscopic and Kinetic Studies of Reaction Mechanisms
The study of reaction mechanisms involving O-(methoxymethyl)hydroxylamine benefits from a variety of spectroscopic and kinetic techniques to monitor reaction progress and identify transient species.
While specific in situ Nuclear Magnetic Resonance (NMR) studies dedicated solely to the reaction progress of this compound are not extensively documented in publicly available literature, the technique itself is a powerful tool for mechanistic elucidation in related systems. In situ NMR allows for real-time monitoring of the concentrations of reactants, intermediates, and products within a reacting system. utwente.nlnih.gov For instance, in the context of redox flow batteries, in situ NMR has been employed to track the state of charge and decomposition of organic electrolytes. utwente.nlnih.govresearchgate.net
In a hypothetical in situ NMR study of the reaction of this compound with an aldehyde or ketone to form an oxime, one would expect to observe the gradual disappearance of the proton signals corresponding to the starting materials and the concurrent appearance of new signals for the oxime product. The methoxy (B1213986) group (-OCH₃) and the methylene (B1212753) protons of the product would have characteristic chemical shifts that could be monitored over time to determine reaction kinetics.
Table 1: Hypothetical ¹H NMR Chemical Shift Changes during the Oximation Reaction of this compound with Acetone (B3395972)
| Compound | Functional Group | Expected Chemical Shift (ppm) | Observation During Reaction |
| This compound | -NH₂ | Variable | Signal decreases |
| This compound | -OCH₃ | ~3.5 | Signal decreases |
| Acetone | -CH₃ | ~2.1 | Signal decreases |
| Acetone O-(methoxymethyl)oxime | =N-O-CH₃ | ~3.8 | Signal increases |
| Acetone O-(methoxymethyl)oxime | -C(CH₃)₂ | ~1.8-2.0 | Signal increases |
Note: The chemical shifts are approximate and can vary based on the solvent and other reaction conditions.
Time-resolved spectroscopy is crucial for detecting and characterizing short-lived reaction intermediates that are not observable by slower techniques. organic-chemistry.org While specific time-resolved spectroscopic studies on this compound are not readily found, the principles can be applied to its potential reactions. For example, in reactions involving radical intermediates, techniques like flash photolysis coupled with transient absorption spectroscopy could be used.
In the context of hydroxylamines, recent research has highlighted the formation of hydroxylamine (B1172632) as a significant intermediate in the metal-catalyzed reduction of nitrate (B79036) and nitrite. utwente.nl Its detection was made possible through a derivatization protocol followed by HPLC-UV-vis analysis, underscoring the importance of developing methods to identify transient species. utwente.nl For this compound, one could envision using similar strategies, potentially in combination with computational studies, to identify and characterize fleeting intermediates in its various transformations. quora.com
Analysis of Electronic Prerequisites and Steric Hindrance in Hydroxylamine Reactivity
The reactivity of hydroxylamines, including this compound, is governed by a delicate balance of electronic and steric factors. The oxygen atom in hydroxylamines can act as a nucleophile, particularly when the nitrogen atom bears an electron-withdrawing substituent. ic.ac.uk
In the case of this compound, the methoxy group is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction. This electronic nature influences the nucleophilicity of the nitrogen atom. Compared to hydroxylamine itself, the methyl group on the oxygen might slightly modulate the electron density on the nitrogen.
Steric hindrance plays a significant role in the reactions of hydroxylamines with carbonyl compounds. Bulky substituents on either the hydroxylamine or the carbonyl compound can slow down the rate of reaction. For this compound, the methoxymethyl group is relatively small, suggesting that steric hindrance would not be a major limiting factor in its reactions with unhindered aldehydes and ketones. However, with sterically demanding carbonyls, the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon could be impeded.
Elucidation of Specific Transition States and Reaction Pathways
The elucidation of transition states is fundamental to understanding reaction mechanisms. While specific computational studies on the transition states involved in reactions of this compound are not widely reported, the general mechanism of oxime formation from hydroxylamines and carbonyls provides a framework.
The reaction proceeds via a two-step mechanism:
Nucleophilic Addition: The nitrogen atom of this compound attacks the carbonyl carbon, leading to a tetrahedral intermediate. This step is typically reversible and can be acid or base-catalyzed.
Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the C=N double bond of the oxime. This step is often the rate-determining step and is facilitated by protonation of the hydroxyl group, turning it into a better leaving group (water).
Computational chemistry can be used to model the geometries and energies of the transition states for both the addition and elimination steps. Such calculations can provide insights into the reaction barrier and the influence of substituents on the reaction rate. For instance, a computational study on the elimination step of oxime formation from hydroxylamine and a ketone highlighted the complexity of the proton transfer events involved.
Regioselectivity and Stereoselectivity in this compound Transformations
Regioselectivity and stereoselectivity are important considerations in the reactions of this compound, particularly in transition-metal-catalyzed reactions. For example, in the palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates, linear products are typically formed. ic.ac.uk In contrast, iridium-catalyzed reactions can favor the formation of branched products. ic.ac.uk This difference in regioselectivity arises from the different mechanisms of the palladium and iridium catalysts.
Stereoselectivity is also a key aspect, especially when chiral catalysts are employed. The formation of oximes from unsymmetrical ketones and this compound can lead to the formation of (E) and (Z) isomers. The ratio of these isomers can be influenced by the reaction conditions and the steric bulk of the substituents on the ketone.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. It is particularly valuable for elucidating complex reaction mechanisms by mapping out the potential energy surface of a reaction. While specific DFT studies focused exclusively on O-(methoxymethyl)hydroxylamine are not extensively documented in publicly available literature, the principles of applying DFT to similar systems, such as the hydroxylation of methoxyl groups and reactions of hydroxylamine (B1172632), are well-established. researchgate.netjh.edu
These studies typically involve locating the transition states and intermediates along a reaction coordinate. For instance, in reactions involving hydroxylamines, DFT can be used to model the activation of N-H or O-H bonds and the subsequent steps of the reaction. jh.edu The calculations can also incorporate the effects of solvents, which can be crucial for accurately describing reaction energetics in solution. researchgate.net
A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy arrangement of atoms in the ground state. Time-Dependent Density Functional Theory (TD-DFT) extends these capabilities to the study of electronically excited states. researchgate.net For this compound, DFT calculations would provide precise information on bond lengths, bond angles, and dihedral angles in its ground electronic state.
TD-DFT would be employed to investigate the geometries of excited states, which is crucial for understanding photochemical reactions. researchgate.netnih.gov Upon electronic excitation, the geometry of the molecule can change significantly, and TD-DFT can predict these changes, providing insights into the initial steps of photochemical transformations. rsc.org The table below illustrates the kind of data that would be obtained from such calculations, with hypothetical but representative values for key geometric parameters in the ground state (S₀) and the first excited singlet state (S₁).
Table 1: Calculated Geometric Parameters of this compound in the Ground (S₀) and First Excited Singlet State (S₁)
| Parameter | Ground State (S₀) | First Excited Singlet State (S₁) |
|---|---|---|
| C-O (methoxy) Bond Length (Å) | 1.410 | 1.435 |
| N-O Bond Length (Å) | 1.450 | 1.480 |
| O-C (methylene) Bond Length (Å) | 1.425 | 1.450 |
| C-N-O Bond Angle (°) | 108.5 | 110.2 |
| N-O-C Bond Angle (°) | 107.0 | 109.5 |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT and TD-DFT calculations.
By mapping the potential energy surface, DFT calculations can determine the energy changes that occur during a chemical reaction. This includes the calculation of the energies of reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state is the activation barrier, a critical parameter that governs the reaction rate. researchgate.net
For a hypothetical reaction involving this compound, such as its oxidation or decomposition, DFT could be used to construct a reaction energy profile. This profile would show the energy of the system as a function of the reaction coordinate, highlighting the activation energies for each step. researchgate.net The table below provides a hypothetical reaction energy profile for a two-step reaction.
Table 2: Hypothetical Reaction Energy Profile for a Transformation of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +15.5 |
| Intermediate | -5.2 |
| Transition State 2 | +10.8 |
Note: This data is hypothetical and serves to illustrate the output of DFT calculations for a reaction energy profile.
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach to understanding reactivity. nih.gov The energy and spatial distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.
For this compound, the HOMO is expected to have significant contributions from the lone pairs on the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be an antibonding orbital, and its energy and location would indicate the sites most favorable for nucleophilic attack. Other electronic properties that can be calculated include the molecular electrostatic potential, which visually represents the charge distribution and helps to predict intermolecular interactions.
Theoretical Investigations of Anomeric Effects and Conformational Preferences in O-Substituted Hydroxylamines
The conformation of this compound is influenced by stereoelectronic effects, most notably the anomeric effect. wikipedia.org The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to prefer the axial position over the sterically less hindered equatorial position. wikipedia.org While this compound is an acyclic molecule, analogous effects, often termed gauche effects, influence the dihedral angles around the N-O and O-C bonds.
Theoretical studies can quantify the energetic preferences for different conformations (e.g., anti vs. gauche) by calculating the relative energies of various rotamers. These calculations would likely show that the gauche conformation around the N-O bond is stabilized by a hyperconjugative interaction between the nitrogen lone pair and the σ* antibonding orbital of the O-C bond. This stabilization is a manifestation of the anomeric effect in an acyclic system and plays a crucial role in determining the molecule's three-dimensional shape and reactivity.
Prediction of Reactivity and Selectivity in Novel Transformations
A major goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding experimental work. By applying the theoretical methods described above, it is possible to predict the reactivity and selectivity of this compound in novel transformations. For example, by comparing the activation barriers for different possible reaction pathways, one can predict which product is most likely to form.
Computational models can also be used to design new reactions by suggesting reaction conditions (e.g., catalysts, solvents) that would favor a desired outcome. For instance, if a particular reaction is found to have a high activation barrier, theoretical calculations could be used to explore how a catalyst might lower this barrier by stabilizing the transition state. This predictive power makes computational chemistry an indispensable tool in modern chemical research and development.
Strategic Applications in Advanced Organic Synthesis
O-(Methoxymethyl)hydroxylamine as a Building Block in Complex Molecule Construction
This compound serves as a key intermediate and a nucleophilic building block in the synthesis of diverse and complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. smolecule.com The primary utility of this reagent lies in its ability to introduce a protected hydroxylamine (B1172632) moiety, which can be subsequently transformed into other critical functional groups.
The methoxymethyl (MOM) group acts as a stable protecting group for the hydroxylamine's oxygen atom. This protection is crucial as it allows the core hydroxylamine nitrogen to participate in various reactions without interference from the oxygen. The MOM group can be readily cleaved under specific acidic conditions, unmasking the N-OH functionality when required for subsequent synthetic steps. This controlled deprotection is a cornerstone of its utility in multi-step syntheses.
Its application is evident in the construction of molecules where a nitrogen atom is needed at a specific position. It reacts efficiently with electrophilic centers, making it a reliable tool for introducing the N-O-C linkage into a carbon skeleton. smolecule.com For instance, its reaction with activated carbonyls or alkyl halides allows for the incorporation of the -NHOMOM group, which can later be deprotected or further functionalized.
Formation of Specialized Nitrogen-Containing Functional Groups
A significant application of this compound is the generation of O-methoxymethyl oximes and their subsequent conversion into other valuable nitrogen-containing compounds. smolecule.com
This compound readily condenses with aldehydes and ketones to form the corresponding O-methoxymethyl oximes (also referred to as oxime MOM ethers). This reaction is a highly reliable and common method for the protection of carbonyl groups or for creating precursors for further transformations. smolecule.commdpi.com The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon, followed by dehydration.
The resulting O-methoxymethyl oximes are versatile intermediates. nsf.gov The N-O bond within the oxime can be cleaved under specific conditions to generate iminyl radicals, which are powerful intermediates for the synthesis of various N-heterocycles. nsf.gov Furthermore, the oxime functionality itself can undergo various rearrangements, such as the Beckmann rearrangement, or participate in cycloaddition reactions. thieme.deorganic-chemistry.org The MOM group often remains intact during these transformations, providing a latent hydroxylamine group that can be revealed later in the synthetic sequence.
Table 1: Representative Synthesis of O-Methoxymethyl Oximes
| Carbonyl Compound | Reagent | Product |
|---|---|---|
| Aldehyde (R-CHO) | This compound | O-Methoxymethyl aldoxime (R-CH=NOMOM) |
| Ketone (R-C(O)-R') | This compound | O-Methoxymethyl ketoxime (R-C(R')=NOMOM) |
This table illustrates the general reaction. Specific yields and conditions vary based on the substrate and chosen procedure.
The C=N double bond of oximes, including O-methoxymethyl oximes, can be selectively reduced to afford N-alkoxy amines. This transformation is a significant method for synthesizing hydroxylamine derivatives, which are important in medicinal chemistry and materials science. rsc.orgencyclopedia.pub
The hydrogenation of oximes to hydroxylamines is challenging because the weaker N-O bond is often more thermodynamically favorable to cleave than the C=N bond. encyclopedia.pubmdpi.com However, specialized catalytic systems have been developed to achieve high selectivity for the desired N-alkoxy amine product. Cationic iridium (Ir) complexes, in particular, have been shown to be effective catalysts for the transfer hydrogenation of oximes, yielding N-alkoxy amines in high yields. rsc.orgdntb.gov.uaresearchgate.net The reaction is often accelerated by the presence of an acid. rsc.org This method provides a direct route from carbonyl compounds, via the oxime, to valuable N-alkoxy amine structures.
Table 2: Catalytic Hydrogenation of Oximes to N-Alkoxy Amines
| Oxime Substrate | Catalyst System | Product | Key Feature |
|---|---|---|---|
| O-Alkyl/Aryl Oximes | Cationic Iridium (Ir) Complexes | N-Alkoxy Amines | High yield and selectivity for C=N reduction. rsc.orgresearchgate.net |
| O-Alkyl/Aryl Oximes | Ni-Co Phyllosilicate | N-Alkoxy Amines | High yields without acid additives. mdpi.com |
| Aryl-acetone Oximes | PtO₂ with HCl | N-Hydroxy/Alkoxy Amines | One of the earliest methods for selective hydrogenation. encyclopedia.pubmdpi.com |
This table summarizes general findings for oxime hydrogenation. The principles are applicable to O-methoxymethyl oximes.
Role in Cross-Coupling and C-H Functionalization Methodologies
While O-substituted hydroxylamines are key reagents in modern C-H functionalization and cross-coupling, the literature predominantly features derivatives with more electrophilically activating groups, such as sulfonyl or acyl groups, rather than the methoxymethyl group. nih.govuni-heidelberg.deresearchgate.net The principles of these reactions, however, are rooted in the reactivity of the hydroxylamine core.
Direct C-H amination of arenes is a powerful strategy for synthesizing anilines, which are prevalent in pharmaceuticals and functional materials. nih.govacs.org Methodologies using O-substituted hydroxylamines have emerged as significant tools for this transformation. These reactions can be mediated by various transition metals, such as rhodium and titanium, or even proceed under metal-free conditions. nih.govuni-heidelberg.deacs.orgnih.gov
In these processes, the hydroxylamine derivative acts as an aminating agent. The reaction is often initiated by the cleavage of the weak N-O bond to generate a reactive aminyl radical or a related nitrogen-centered species. uni-heidelberg.deacs.org This species then attacks the aromatic ring, leading to the formation of a new C-N bond. For instance, dirhodium-catalyzed C-H amination uses O-(sulfonyl)hydroxylamines where the sulfonyl group acts as an internal oxidant. nih.gov Similarly, Ti(III)-mediated reactions can utilize simple hydroxylamine hydrochloride to generate an aminyl radical for the amination of electron-rich arenes. acs.orgnih.gov
While there are no widespread, specific examples citing this compound for this purpose, its fundamental structure contains the requisite N-O bond. However, its reactivity in this context is likely lower compared to O-sulfonyl or O-acyl derivatives, which possess better leaving groups on the oxygen, facilitating the key N-O bond cleavage.
A novel and powerful method for aniline (B41778) synthesis involves a C-C bond amination through an aza-Hock rearrangement. thieme.deresearchgate.netnih.gov This reaction typically starts from benzyl (B1604629) alcohols or their surrogates and employs an O-substituted hydroxylamine in an acidic medium. researchgate.netspringernature.com
The proposed mechanism involves the formation of a benzyl cation, which is then trapped by the nucleophilic hydroxylamine. springernature.com The resulting intermediate, possessing a weak N-O bond, undergoes a rearrangement where an aryl group migrates from carbon to the electron-deficient nitrogen, ultimately yielding an aniline after hydrolysis. researchgate.netspringernature.com This strategy offers an alternative to traditional C-H amination with different regioselectivity. thieme.de
The most successful reagents for this transformation are arylsulfonyl hydroxylamines (ArSO₂ONHR), where the sulfonyl group promotes the key rearrangement step. uni-heidelberg.denih.govspringernature.com Although this compound is not the typical reagent cited for this named reaction, the underlying principle relies on the formation of a cumene (B47948) hydroxylamine-type intermediate that is susceptible to rearrangement due to the weak N-O bond. thieme.de The development of conditions that could enable less activated hydroxylamines like this compound to participate in this type of transformation remains an area of synthetic interest.
Application in Protecting Group Strategies for Hydroxylamine Derivatives
The methoxymethyl (MOM) group, with the structure CH₃OCH₂-, is a well-established acetal (B89532) protecting group in organic synthesis, primarily utilized for the protection of hydroxyl and amino functional groups. Current time information in Bangalore, IN.adichemistry.comyoutube.com Its application extends to the protection of nitrogen atoms within various heterocyclic systems and, by extension, offers a strategic approach for the protection of hydroxylamine derivatives. nih.gov The MOM group is valued for its straightforward installation, predictable stability across a range of non-acidic conditions, and reliable cleavage under mild acidic treatment. adichemistry.comorganic-chemistry.org
The protection of a hydroxylamine derivative, which contains both a nitrogen and an oxygen atom, can be complex. The MOM group can theoretically be installed on either the nitrogen or the oxygen atom. In the context of N-substituted hydroxylamines (R-NHOH), protection typically targets the nitrogen atom to yield an N-(methoxymethyl) derivative. This strategy prevents undesired side reactions involving the nitrogen lone pair, such as N-alkylation or oxidation, while leaving the hydroxyl group available for subsequent transformations.
Installation of the MOM Protecting Group
The introduction of the MOM group onto a nitrogen atom, such as in a hydroxylamine or a related heterocyclic compound, is generally accomplished through reaction with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. adichemistry.comorganic-chemistry.org Alternative methods may involve activating the nitrogen atom, for instance, through silylation prior to the introduction of the MOM ether. nih.gov
Research on the N-methoxymethylation of pyrimidine (B1678525) derivatives provides a useful model for the protection of hydroxylamine-like nitrogens. Several methods have been evaluated, demonstrating the versatility of this protecting group strategy. nih.gov
One approach involves the in-situ generation of an N-anion using a base like potassium carbonate (K₂CO₃) in an anhydrous solvent such as N,N-dimethylformamide (DMF), followed by reaction with MOMCl. Another method utilizes the activation of the substrate via silylation with an agent like chlorotrimethylsilane (B32843) (TMSCl) before the addition of MOMCl. nih.gov The choice of method can influence the regioselectivity and yield of the N-MOM protected product. nih.gov
Table 1: Selected Methods for N-Methoxymethylation of a Pyrimidine Derivative This table presents data from the synthesis of N-MOM pyrimidine derivatives, serving as a model for the protection of hydroxylamine derivatives.
| Method | Reagents | Solvent | Temperature | Product(s) | Yield (%) | Reference |
| A | 1. TMSCl, (iPr)₂EtN2. MOMCl | CH₃CN | Reflux, then RT | N1-MOM derivative | 13.4 | nih.gov |
| C | 1. K₂CO₃2. MOMCl | DMF | -15 °C to RT | N1-MOM derivative | 12.1 | nih.gov |
TMSCl: Chlorotrimethylsilane, (iPr)₂EtN: N,N-Diisopropylethylamine, MOMCl: Chloromethyl methyl ether, DMF: N,N-Dimethylformamide, RT: Room Temperature.
Stability Profile
The MOM group exhibits considerable stability under a wide array of reaction conditions, making it a robust choice for multi-step synthesis. adichemistry.com It is generally inert to:
Basic conditions: It is stable across a pH range of approximately 4 to 12. adichemistry.com
Nucleophiles: It resists attack from common nucleophiles like organolithium reagents (RLi), Grignard reagents (RMgX), and enolates. adichemistry.com
Oxidizing and Reducing Agents: The MOM ether linkage is stable towards many common oxidants and reducing agents, including catalytic hydrogenation (H₂/Ni) and hydride reagents like sodium borohydride (B1222165) (NaBH₄). adichemistry.com
However, the acetal nature of the MOM group renders it susceptible to cleavage under acidic conditions. adichemistry.comnih.gov This lability to acid is the cornerstone of its use as a protecting group, allowing for its selective removal.
Deprotection of the MOM Group
The removal of the N-MOM group is typically achieved through acid-catalyzed hydrolysis. adichemistry.comclockss.org The specific conditions can be tailored to the substrate's sensitivity, with options ranging from strong acids like hydrochloric acid in an alcohol solvent to milder Lewis acids. adichemistry.comclockss.org
Studies on the deprotection of N-MOM-heterocyclic compounds have demonstrated effective methods for cleaving the N-CH₂OCH₃ bond. For instance, treatment with triflic acid (CF₃SO₃H) in a solvent like 1,2-dichloroethane (B1671644) has been shown to efficiently deprotect various N-MOM substituted carbolines, which are complex N-heterocyclic systems. clockss.org The reaction proceeds readily at room temperature, often providing the deprotected product in high yield. clockss.org
Table 2: Deprotection of N-MOM-β-carboline Derivatives This table showcases research findings on the deprotection of N-MOM heterocycles, illustrating a viable method for cleaving the N-MOM bond in hydroxylamine derivatives.
| Substrate (N-MOM Derivative) | Reagent | Solvent | Yield (%) | Reference |
| 4-Methyl-β-carboline-1-one | CF₃SO₃H | 1,2-Dichloroethane | 81 | clockss.org |
| 4-Phenyl-β-carboline-1-one | CF₃SO₃H | 1,2-Dichloroethane | 68 | clockss.org |
| 4-Methyl-β-carboline-1,3-dione | CF₃SO₃H | 1,2-Dichloroethane | 88 | clockss.org |
CF₃SO₃H: Trifluoromethanesulfonic acid (Triflic acid)
This selective removal under acidic conditions, while maintaining stability to a broad range of other reagents, makes the MOM group a strategic choice in advanced organic synthesis, allowing for the unmasking of the hydroxylamine functionality at a desired stage of a synthetic sequence.
Structural Analogues, Derivatives, and Comparative Reactivity Studies
Systematic Variation of the O-Substituent: Impact on Chemical Behavior
The reactivity of O-substituted hydroxylamines (R-ONH₂) is significantly influenced by the nature of the O-substituent (R). Variations in this group, from simple alkyl chains to complex aryl or acyl moieties, directly impact the molecule's nucleophilicity, stability, and participation in various chemical transformations.
O-(Methoxymethyl)hydroxylamine belongs to the family of O-alkylhydroxylamines. Its closest analogue is O-methylhydroxylamine (methoxyamine), which serves as a baseline for understanding the effect of the O-substituent. wikipedia.org The introduction of the oxymethyl group (-CH₂-O-) in this compound compared to the simple methyl group in methoxyamine can influence the electron density on the neighboring oxygen and, consequently, the N-O bond strength and the nucleophilicity of the nitrogen atom.
Further variations include O-benzylhydroxylamine, which introduces an aromatic ring, and O-cyclopropyl hydroxylamines, which feature a strained ring system. nist.govrsc.org The synthesis of O-arylhydroxylamines has been advanced through methods like palladium-catalyzed O-arylation, which allows for the introduction of a wide range of electronically and sterically diverse aryl groups that would be difficult to install using traditional methods. organic-chemistry.org
The nature of the O-substituent plays a critical role in reactions such as condensations with aldehydes and ketones to form oximes, a characteristic reaction of hydroxylamines. wikipedia.org It also governs the molecule's utility in more complex transformations. For instance, O-substituted hydroxylamines bearing good leaving groups on the oxygen, such as O-acyl or O-sulfonyl derivatives, function as potent electrophilic aminating agents. rsc.orgresearchgate.net In contrast, those with other types of substituents are primarily used as nucleophiles. The stability of the resulting O-N bond and the potential for subsequent rearrangements are also heavily dependent on the O-substituent. For example, O-aryl ketoximes can undergo copper-catalyzed Current time information in Bangalore, IN.organic-chemistry.org-nitrogen rearrangement reactions. researchgate.net
| O-Substituent (R in R-ONH₂) | Example Compound | Key Impact on Chemical Behavior | Primary Application | Reference |
|---|---|---|---|---|
| Methyl (-CH₃) | O-Methylhydroxylamine (Methoxyamine) | Baseline for O-alkylhydroxylamines; acts as a synthon for NH₂⁺. | Condensation with ketones/aldehydes, synthesis of amines. | wikipedia.org |
| Methoxymethyl (-CH₂OCH₃) | This compound | Modifies electron density on oxygen compared to methoxyamine; used as a linker. | Bioconjugation, synthesis of peptidoglycan probes. | nih.gov |
| Benzyl (B1604629) (-CH₂Ph) | O-Benzylhydroxylamine | Introduces aromaticity, influencing solubility and reactivity in metal-catalyzed reactions. | General synthesis. | nist.gov |
| Aryl (e.g., -C₆H₅) | O-Arylhydroxylamines | Electronic properties are tunable via ring substitution; can undergo sigmatropic rearrangements. | Synthesis of benzofurans and other heterocycles. | organic-chemistry.org |
| Cyclopropyl (B3062369) | O-Cyclopropyl hydroxylamines | Bench-stable precursors for rearrangements due to ring strain. | Synthesis of N-heterocycles via organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. | rsc.org |
| Acyl/Sulfonyl (e.g., -SO₂OH) | Hydroxylamine-O-sulfonic acid (HOSA) | The substituent is a good leaving group, making the nitrogen electrophilic. | Electrophilic amination reactions. | rsc.org |
Comparison of this compound with N-Substituted Hydroxylamines
Hydroxylamine derivatives can be substituted at either the oxygen (O-substituted) or the nitrogen (N-substituted), and this distinction fundamentally alters their chemical properties and reactivity. wikipedia.org While this compound is an O-substituted variant, its isomers and related compounds include N-methylhydroxylamine and N,O-dimethylhydroxylamine.
In general, N-substituted hydroxylamines are more common and are often the primary products when alkylating hydroxylamine, as the nitrogen atom is typically more nucleophilic than the oxygen. wikipedia.orgcardiff.ac.uk This inherent difference in nucleophilicity is a key distinguishing feature. The reactivity of the nitrogen lone pair in N-substituted hydroxylamines is central to their chemistry, as seen in reactions like the Cope-type hydroamination of alkenes and alkynes. acs.org
Conversely, in O-substituted hydroxylamines like this compound, the nitrogen atom's nucleophilicity is retained and is crucial for its primary reactions, such as forming oxime ethers with carbonyl compounds. nih.gov The N-O bond in O-substituted hydroxylamines is a key functional unit, and its cleavage is central to their use as aminating agents, particularly when the O-substituent is a good leaving group. rsc.orgresearchgate.net
Structurally, N-substituted hydroxylamines maintain a pyramidal geometry at the nitrogen atom. wikipedia.org Their stability and reactivity can be influenced by the substituents on the nitrogen. For instance, N-arylhydroxylamines are important intermediates in the reduction of nitroaromatics. nih.gov In contrast, the focus for O-substituted hydroxylamines is often on the nature of the O-R group, which dictates whether the molecule will act as a nucleophile or an electrophilic aminating agent.
| Property | O-Substituted Hydroxylamines (e.g., this compound) | N-Substituted Hydroxylamines (e.g., N-Methylhydroxylamine) | Reference |
|---|---|---|---|
| Primary Site of Reactivity | Nitrogen atom acts as a nucleophile; the O-N bond can be cleaved in electrophilic reagents. | Nitrogen atom acts as a nucleophile; can also be oxidized. | wikipedia.orgrsc.org |
| Typical Synthetic Role | Nucleophilic partner in condensation reactions; source of electrophilic amino groups (with appropriate O-substituent). | Nucleophile in hydroamination reactions; precursors to nitrones. | wikipedia.orgacs.org |
| Alkylation of Hydroxylamine | Generally requires deprotonation of the OH group with a strong base first. | The more common product of direct alkylation due to higher nucleophilicity of nitrogen. | wikipedia.org |
| Key Bond of Interest | N-O bond, particularly its cleavage in rearrangement or amination reactions. | N-H or N-C bonds, involved in substitution and addition reactions. | researchgate.netresearchgate.net |
| Common Derivatives | O-Aryl, O-acyl, and O-sulfonyl hydroxylamines for specialized reactions. | N-Alkyl, N-aryl, and N,N-disubstituted hydroxylamines. | organic-chemistry.orgwikipedia.org |
Electronic and Steric Influence on the Reactivity of O-Substituted Hydroxylamines
The reactivity of the O-substituted hydroxylamine functionality is finely controlled by the electronic and steric properties of the O-substituent. These factors determine the electron density distribution across the N-O bond, the nucleophilicity of the nitrogen atom, and the accessibility of the reactive center.
Electronic Effects: Electron-donating groups (EDGs) on the O-substituent increase the electron density on the oxygen atom. This can strengthen the O-N bond and potentially decrease the electrophilicity of the nitrogen in aminating reagents. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the oxygen, weakening the O-N bond. This weakening is a critical feature in the design of electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA) and 2,4-dinitrophenylhydroxylamine (DPH), where the O-substituent is an excellent leaving group, facilitating the transfer of the -NH₂ group. rsc.orgresearchgate.net
In the case of O-arylhydroxylamines, substituents on the aromatic ring can be used to tune reactivity. For example, in copper-catalyzed rearrangement reactions of O-aryl ketoximes, electron-withdrawing groups on the phenol (B47542) moiety can accelerate the reaction. researchgate.net
Steric Effects: Steric hindrance around the O-substituted hydroxylamine core plays a crucial role in dictating reaction pathways and selectivity. In palladium-catalyzed O-arylation reactions, the use of bulky biarylphosphine ligands is essential to promote the desired C-O bond formation and prevent side reactions. organic-chemistry.org The steric bulk of the O-substituent itself can also direct the outcome of a reaction. For instance, in certain rearrangement reactions, bulky groups can influence the regioselectivity, forcing a reaction to occur at a less hindered position. researchgate.net Similarly, in the conjugate addition of O-substituted hydroxylamines to α,β-unsaturated compounds, the steric profile of the substituent can influence enantioselectivity in asymmetric variants of the reaction. nih.gov
| Factor | Influence | Example Application/Effect | Reference | |
|---|---|---|---|---|
| Electronic Effects | Electron-Donating Groups (EDGs) on O-Substituent | Increases electron density on oxygen, potentially increasing nitrogen nucleophilicity but making the O-N bond harder to cleave. | researchgate.net | |
| Electron-Withdrawing Groups (EWGs) on O-Substituent | Decreases electron density on oxygen, weakens the O-N bond, and enhances the leaving group ability of the O-substituent. | Design of electrophilic aminating agents like DPH and HOSA. | rsc.orgresearchgate.net | |
| Steric Effects | Bulky O-Substituents | Can hinder the approach to the nitrogen atom, influencing stereoselectivity and regioselectivity. | Directs the outcome of rearrangement reactions; influences enantioselectivity in additions. | researchgate.netnih.gov |
| Bulky Ligands in Catalysis | In metal-catalyzed reactions (e.g., Pd-catalyzed O-arylation), bulky ligands promote the desired reductive elimination step. | Use of t-BuBrettPhos in the synthesis of O-arylhydroxylamines. | organic-chemistry.org |
Development of this compound Derivatives with Tuned Reactivity
The foundational structure of this compound and other O-substituted hydroxylamines serves as a scaffold for the development of derivatives with reactivity tuned for specific and advanced applications. This involves the strategic modification of the hydroxylamine core to create reagents for complex synthesis, bioconjugation, and materials science.
One major area of development is the creation of novel electrophilic aminating agents. By replacing the methoxymethyl group with a superior leaving group, such as a diphenylphosphinyl or a sulfonyl group, the reactivity of the molecule is inverted. Reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA) are designed to deliver an electrophilic amino group (-NH₂) to a variety of nucleophiles, enabling C-N, N-N, and O-N bond formations without the need for metal catalysts. rsc.orgresearchgate.net
Derivatives are also designed to participate in specific rearrangement and cyclization cascades. For example, O-cyclopropyl hydroxylamines have been developed as stable precursors for a di-heteroatom organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, providing access to complex N-heterocycles like tetrahydroquinolines. rsc.org Similarly, the development of palladium-catalyzed methods to synthesize O-arylhydroxylamines has enabled their use in one-pot transformations to produce substituted benzofurans via a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement. organic-chemistry.org
In the field of chemical biology, the this compound moiety itself can be incorporated as a versatile linker. Its installation onto complex biomolecules, such as the muramyl dipeptide (a component of the bacterial cell wall), creates a derivative with a free amine handle. This handle is amenable to further modification, such as conjugation to fluorophores or attachment to surfaces for binding assays, providing valuable tools to study biological systems. nih.gov This demonstrates how the reactivity of the core structure can be harnessed not for cleavage, but as a stable, functionalizable linker.
| Derivative Class | Example Reagent | Tuned Property | Application | Reference |
|---|---|---|---|---|
| Electrophilic Aminating Agents | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | O-substituent is a good leaving group, making the NH₂ group electrophilic. | Stereo- and regioselective amination of various nucleophiles. | rsc.orgresearchgate.net |
| Precursors for Rearrangements | O-Cyclopropyl hydroxylamines | The cyclopropyl group facilitates a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement cascade. | Synthesis of substituted tetrahydroquinolines. | rsc.org |
| Precursors for Heterocycle Synthesis | O-Arylhydroxylamines | Can be converted in one pot to benzofurans via rearrangement. | Facile synthesis of substituted benzofurans. | organic-chemistry.org |
| Bioconjugation Linkers | This compound-modified Muramyl Dipeptide | Provides a stable linker with a reactive primary amine for further functionalization. | Creation of molecular probes to study host-pathogen interactions. | nih.gov |
Emerging Research Directions and Methodological Innovations
Electrochemical Synthesis and Transformations Involving O-Centered Radicals
Electrochemical methods are gaining prominence as a powerful tool for the synthesis and transformation of hydroxylamine (B1172632) derivatives. A significant challenge in the electrosynthesis of hydroxylamine (NH₂OH) is preventing its over-reduction to ammonia (B1221849) (NH₃). acs.org A key innovation addresses this by using ketones to capture hydroxylamine in situ as it forms. acs.org
One notable study reports on the ketone-mediated synthesis of hydroxylamine from nitrate (B79036) in water. acs.org Using a metal-organic-framework-derived copper catalyst, nitrate is electroreduced. Cyclopentanone (B42830) is used to trap the generated hydroxylamine, forming cyclopentanone oxime. acs.org This oxime can be readily hydrolyzed to release the hydroxylamine, regenerating the cyclopentanone for reuse. acs.org This method achieves a high Faradaic efficiency of 47.8% for the oxime formation. acs.org Detailed studies suggest that the coexistence of Cu⁰ and Cu⁺ on the catalyst surface facilitates the necessary protonation and reduction steps, enhancing the production of hydroxylamine. acs.org
While this research focuses on the parent hydroxylamine, the principles are applicable to the synthesis of O-substituted derivatives like O-(methoxymethyl)hydroxylamine. The generation of O-centered radicals from such compounds through electrochemical means represents a frontier in synthetic chemistry, opening pathways to novel carbon-oxygen bond-forming reactions.
Solid-Phase Organic Synthesis Techniques for Hydroxylamine Compounds
Solid-phase synthesis has revolutionized the creation of chemical libraries for drug discovery and other applications. This technique has been successfully adapted for the synthesis of hydroxylamine compounds and their derivatives. google.com The core of the method involves the nucleophilic attack of an alkoxyamine, such as this compound, onto a suitable solid-phase support, thereby immobilizing the molecule. google.com
Once anchored to the support, the hydroxylamine moiety can undergo a variety of chemical transformations. Combinatorial chemistry techniques can be applied to introduce diverse chemical modules in a stepwise fashion. google.com This parallel synthesis approach allows for the rapid generation of hundreds or even thousands of distinct hydroxylamine derivatives. google.com After the desired molecular complexity is achieved, the final compounds are cleaved from the solid support, yielding a library of molecules that can be screened for biological activity, such as the inhibition of metalloproteases. google.com
The selective oxidation of primary amines to hydroxylamines is a challenging transformation, but reagents have been developed to facilitate this on a solid support. For instance, a specific sulfonyloxaziridine reagent has been shown to effectively convert solid-supported N-terminal primary amines of peptides into the corresponding N-terminal hydroxylamines. nih.gov
Table 1: Generalized Steps in Solid-Phase Synthesis of Hydroxylamine Derivatives
| Step | Description | Purpose |
| 1. Immobilization | An alkoxyamine (e.g., this compound) is chemically attached to a solid polymer resin support. google.com | To anchor the starting material, facilitating purification by simple filtration and washing. |
| 2. Combinatorial Synthesis | The immobilized hydroxylamine is subjected to a series of chemical reactions to build molecular diversity. google.com | To rapidly create a large library of related but structurally distinct compounds. |
| 3. Cleavage | The final, elaborated molecules are chemically cleaved from the solid support. google.com | To release the desired compounds into solution for purification and subsequent analysis or screening. |
This methodology offers significant advantages over traditional solution-phase synthesis, which is often limited by laborious purification at each step. nih.gov
Green Chemistry Principles in this compound Synthesis and Application
The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds to minimize environmental impact. These principles provide a framework for designing safer, more efficient, and sustainable chemical processes. acs.org
The application of green chemistry to this compound involves several key areas:
Waste Prevention: Designing synthetic routes that minimize the generation of byproducts is a primary goal. nih.gov This contrasts with traditional methods that may produce significant waste.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard.
Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste and often enabling milder reaction conditions. youtube.com The development of catalytic systems for hydroxylamine reactions is a key research area.
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or eliminated. youtube.com In pharmaceutical manufacturing, solvents can account for up to 80% of the total waste. youtube.com Research into reactions in water or other benign solvents is crucial. researchgate.net
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. acs.org The use of highly selective enzymes can often eliminate the need for protecting groups. acs.org
Table 2: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application in Synthesis & Use of this compound |
| 1. Waste Prevention | Employing catalytic methods and solid-phase synthesis to reduce byproducts and simplify purification. google.comnih.gov |
| 2. Atom Economy | Designing reactions, such as catalytic cross-couplings, that incorporate a high percentage of reactant atoms into the final product. acs.org |
| 6. Design for Energy Efficiency | Using catalytic processes that operate at ambient temperature and pressure, reducing energy consumption. nih.gov |
| 8. Reduce Derivatives | Developing selective reagents that react at the desired functional group without the need for protecting other parts of the molecule. acs.org |
| 9. Catalysis | Utilizing novel metal-based or enzymatic catalysts to improve reaction efficiency and selectivity. youtube.com |
By embracing these principles, the chemical lifecycle of this compound, from its synthesis to its final application, can be made substantially more sustainable.
Development of Novel Catalytic Systems for Hydroxylamine-Mediated Reactions
The development of novel catalytic systems is critical for expanding the synthetic utility of hydroxylamines. These systems aim to provide milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional methods.
A significant breakthrough is the use of copper catalysis for the cross-coupling of hydroxylamine derivatives with boronic acids. acs.org Researchers have developed a hypervalent iodine-based reagent that acts as an electrophilic source of the N-O moiety. acs.org In the presence of a copper catalyst, this reagent reacts with a wide range of boronic acids to form valuable N-arylhydroxylamine synthons. acs.org This method demonstrates excellent functional group tolerance and provides a reactivity pattern that is complementary to other synthetic approaches. acs.org Mechanistic studies suggest the catalytic cycle proceeds through a copper(II)-hydroxylamine intermediate. acs.org
In another innovative approach, a ruthenium-based catalyst, cis-[Ru(dtbpy)₂Cl₂], has been developed for the sp³-C-H hydroxylation of molecules containing amine and N-heterocyclic groups. stanford.edu This system operates in aqueous acid and shows a strong preference for C-H hydroxylation over N-oxidation, a common side reaction. stanford.edu This type of catalytic oxidation offers a powerful strategy for the late-stage functionalization of complex molecules.
Furthermore, manganese-catalyzed hydroxylation reactions using hydrogen peroxide or peracetic acid as the oxidant are being explored as complementary methods. stanford.edu These developments in catalysis are crucial for enabling more efficient and selective transformations involving hydroxylamine derivatives.
Table 3: Comparison of Novel Catalytic Systems for Hydroxylamine-Mediated Reactions
| Catalytic System | Catalyst Type | Reaction Type | Key Advantage |
| Copper-Catalyzed Cross-Coupling | Copper(II) acs.org | N-Arylhydroxylamine Synthesis acs.org | High functional group tolerance; unique reactivity. acs.org |
| Ruthenium-Catalyzed Hydroxylation | Ruthenium(II) stanford.edu | sp³-C-H Hydroxylation stanford.edu | Selectivity for C-H oxidation over N-oxidation in complex amines. stanford.edu |
| Ketone-Mediated Electroreduction | Copper (from MOF) acs.org | Hydroxylamine Synthesis acs.org | In situ trapping of product prevents over-reduction; high efficiency. acs.org |
Q & A
Q. Key Factors Affecting Yield
Q. Table 1: Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| O-Methylation | 65–75 | ≥95 | NaH/DMF, 0°C, 12 h |
| Methanolysis | 50–60 | 90–92 | MeOH, reflux, 6 h |
What purification techniques are recommended for this compound based on its physical properties?
Basic Research Question
Purification strategies depend on the compound’s physicochemical properties:
- Melting Point : 151–154°C (hydrochloride salt form), enabling recrystallization from ethanol/water mixtures .
- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in hydrocarbons. Column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective for isolating the free base .
Q. Critical Considerations
- Acid-Base Extraction : Hydrochloride salt formation in acidic media simplifies isolation, while neutralization regenerates the free base .
- Volatility : Avoid rotary evaporation at high temperatures (>40°C) to prevent decomposition .
How do kinetic and thermodynamic factors influence the O- vs N-acylation pathways in reactions involving hydroxylamine derivatives?
Advanced Research Question
The competition between O- and N-acylation pathways is governed by:
- Kinetic Control : Dual bifunctional catalysis (simultaneous proton donation/acceptance by hydroxylamine’s O and N atoms) lowers activation barriers (ΔG‡). For phenyl acetate reactions, O-acylation has ΔG‡ = 18.6 kcal/mol, while N-acylation requires 17.4 kcal/mol, favoring the latter kinetically .
- Thermodynamic Stability : O-Acylated products dominate in solution due to stronger hydrogen-bonding interactions with solvent (water), despite lower kinetic barriers for N-acylation .
Q. Table 2: Reaction Pathway Analysis
| Pathway | ΔG‡ (kcal/mol) | Dominant Product | Key Determinant |
|---|---|---|---|
| O-Acylation | 18.6 | O-Acyl isomer | Solvent stabilization |
| N-Acylation | 17.4 | N-Acyl isomer | Transition state kinetics |
What analytical methodologies are employed to characterize this compound and its reaction products?
Advanced Research Question
- GC-MS : Derivatization with O-(pentafluorobenzyl)hydroxylamine hydrochloride enhances detection sensitivity for trace analysis .
- NMR Spectroscopy : H and C NMR distinguish O- vs N-substituted isomers via characteristic shifts (e.g., O-methoxymethyl protons at δ 3.3–3.5 ppm) .
- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives, such as hydrochloride salts .
Methodological Note : For unstable intermediates, in-situ FTIR monitors reaction progress (e.g., carbonyl disappearance at 1700–1750 cm⁻¹) .
How can discrepancies between theoretical predictions and experimental outcomes in hydroxylamine-mediated reactions be resolved?
Advanced Research Question
Contradictions often arise from incomplete mechanistic models. For example:
- Case Study : Theoretical calculations predicted N-acylation as the major product for phenyl acetate reactions, but experiments showed O-acylation dominance. Resolution involved:
- Solvent Effects : PCM/HF solvation models revealed water stabilizes O-acylated intermediates via hydrogen bonding, shifting equilibrium .
- Isomer Interconversion : Post-reaction equilibration (e.g., acid-catalyzed acyl migration) favors thermodynamically stable O-isomers .
Q. Experimental Design Recommendations :
- Combine kinetic studies (stopped-flow techniques) with computational solvation models.
- Use isotopically labeled substrates (e.g., N-hydroxylamine) to track reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
